N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring, a pyrimidine ring, and a pyrazine ring, making it a versatile molecule for coordination chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase . It plays a crucial role in cell cycle regulation and has been garnering considerable interest as a target to develop new cancer treatments .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . It reduces the phosphorylation of retinoblastoma at Thr821 . This interaction results in the arrest of cells at the S and G2/M phases, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
The compound’s potency against cdk2 and its antiproliferative activity against a panel of 13 cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting CDK2 and disrupting the cell cycle, the compound triggers programmed cell death, thereby reducing the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling with the pyrazine ring. One common method involves the nucleophilic substitution of a chloropyrimidine derivative with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially on the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-pyrimidine derivative with potent CDK2 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of CDK inhibitors with similar biological activities.
Pyrrolo[1,2-a]pyrazine: A related heterocyclic compound with applications in medicinal chemistry.
Uniqueness
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is unique due to its combination of three different heterocyclic rings, which provides a versatile framework for chemical modifications and the development of new derivatives with enhanced biological activities .
Properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-11(10-8-13-3-4-14-10)18-9-6-15-12(16-7-9)19-5-1-2-17-19/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTNCDQQBNXWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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